molecular formula C17H12ClN B15364300 2-[1,1'-Biphenyl]-3-yl-5-chloropyridine

2-[1,1'-Biphenyl]-3-yl-5-chloropyridine

Cat. No.: B15364300
M. Wt: 265.7 g/mol
InChI Key: LZZWJXLLRQDUIQ-UHFFFAOYSA-N
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Description

2-[1,1'-Biphenyl]-3-yl-5-chloropyridine is a heterocyclic compound featuring a pyridine ring substituted with a biphenyl group at the 3-position and a chlorine atom at the 5-position. The chlorine substituent likely enhances electron-withdrawing properties and lipophilicity, influencing both synthetic pathways and biological interactions .

Properties

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

5-chloro-2-(3-phenylphenyl)pyridine

InChI

InChI=1S/C17H12ClN/c18-16-9-10-17(19-12-16)15-8-4-7-14(11-15)13-5-2-1-3-6-13/h1-12H

InChI Key

LZZWJXLLRQDUIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Biphenyl-Pyridine Derivatives
Compound Name Key Substituents Biological Activity Key Findings References
2-[1,1'-Biphenyl]-3-yl-5-chloropyridine Biphenyl (C3), Cl (C5) Inferred Antitumor/kinase inhibition Hypothesized enhanced cytotoxicity
3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol (IV) Biphenyl (C4), hydroxyethoxy chain NMDA receptor modulation Treats disorders with NMDA hyperactivity
4-(1-Substituted phenylvinyl)biphenyl derivatives (V) Phenylvinyl-biphenyl Protein kinase/tubulin inhibition Targets colon/breast cancer
2-(4'-Fluoro[1,1'-biphenyl]-3-yl)-5-methylpyridine Biphenyl (C3), F (C4'), CH₃ (C5) Unknown (structural analog) Fluorine improves metabolic stability
Antitumor imidazo[1,2-a]pyrimidine derivatives Biphenyl-imidazo[1,2-a]pyrimidine Antitumor activity Reduces liver enzymes post CCl4 damage

Key Observations :

  • Halogen Effects : Chlorine at pyridine-C5 may increase electrophilicity compared to fluorine or methyl groups, enhancing binding to kinase active sites .

Physical Properties :

  • Crystal Packing : highlights that biphenyl-pyridine derivatives adopt specific conformations (e.g., half-chair tetrahydropyridine rings) stabilized by weak C–H···N hydrogen bonds . The target compound’s chlorine may influence packing efficiency and solubility.

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